molecular formula C20H21N3O4 B11310220 N-(3-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11310220
M. Wt: 367.4 g/mol
InChI Key: AQJPARBUYWMQOF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with the oxadiazole intermediate.

    Acylation to form the acetamide: The final step involves the acylation of the intermediate with an acetic acid derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the oxadiazole ring can produce various nitrogen-containing heterocycles.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the fields of anti-inflammatory and antimicrobial research.

    Medicine: Preliminary studies may explore its efficacy and safety as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenoxyacetamide moiety may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-{4-[3-(methyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(3-methoxyphenyl)-2-{4-[3-(ethyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(3-methoxyphenyl)-2-{4-[3-(propyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Uniqueness

The unique combination of the methoxyphenyl group, oxadiazole ring, and phenoxyacetamide moiety in N-(3-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide distinguishes it from similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C20H21N3O4/c1-13(2)19-22-20(27-23-19)14-7-9-16(10-8-14)26-12-18(24)21-15-5-4-6-17(11-15)25-3/h4-11,13H,12H2,1-3H3,(H,21,24)

InChI Key

AQJPARBUYWMQOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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